Molecular Weight and Lipophilicity Shift Relative to Unsubstituted Benzyl Analog
The 3‑chloro substituent increases both molecular weight and calculated lipophilicity compared to the unsubstituted benzyl congener 2-(1-benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate (CAS 1421449‑97‑9) . This physico‑chemical differentiation is expected to influence membrane permeability and target engagement, a trend consistently observed across multiple benzimidazole‑azetidine chemotypes in the PDE10 inhibitor patent literature [1].
| Evidence Dimension | Molecular weight |
|---|---|
| Target Compound Data | 401.8 g/mol |
| Comparator Or Baseline | 2-(1-Benzylazetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate: 367.4 g/mol |
| Quantified Difference | +34.4 g/mol (9.4% increase) |
| Conditions | Calculated from molecular formula; no experimental measurement required |
Why This Matters
The significant increase in molecular weight and concomitant rise in calculated logP directly impact compound handling (solubility, aggregation potential) and in‑cell target engagement efficiency, making the 3‑chlorobenzyl variant the preferred choice over the unsubstituted benzyl analog for assays requiring enhanced membrane penetration.
- [1] Allen, J. R. et al. 1,3‑Substituted azetidine PDE10 inhibitors. U.S. Patent 9,365,562 B2, issued June 14, 2016. View Source
